(Z)-3-Nonenal
Overview
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other chemicals. It may include information on the compound’s stability and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Gardner, Bartelt, and Weisleder (1992) presented an efficient synthesis of 4-hydroxy-2(E)-nonenal, a compound closely related to (Z)-3-Nonenal, demonstrating the interest in synthesizing and studying related aldehydes (Gardner, Bartelt, & Weisleder, 1992).
Sensory Applications
- Research by Lapointe et al. (2009) on sensory imbalance in leafminer moths explored pheromones including compounds with structural similarities to (Z)-3-Nonenal, indicating the importance of such compounds in ecological and sensory studies (Lapointe et al., 2009).
Material Science and Engineering
- A paper by Mishra and Adelung (2017) on ZnO tetrapod materials shows interest in zinc oxide structures for various applications, highlighting the broad scope of research in materials science that might intersect with the study of (Z)-3-Nonenal related compounds (Mishra & Adelung, 2017).
Environmental Applications
- Wang et al. (2015) investigated the removal of zinc from aqueous solutions using tricalcium aluminate, suggesting potential environmental applications of zinc-related research, which could be relevant to studies involving (Z)-3-Nonenal (Wang et al., 2015).
Biomedical Applications
- Oe et al. (2003) explored the lipid hydroperoxide-derived cyclic covalent modification to histone H4, indicating the biomedical significance of lipid-derived compounds like (Z)-3-Nonenal (Oe et al., 2003).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal procedures.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
(Z)-non-3-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAENVLZOODMT-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Nonenal | |
CAS RN |
31823-43-5 | |
Record name | 3-Nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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